Enzyme Inhibition Potency: Glyoxalase I Inhibitor 2 Exhibits Mid-Range IC50 Suitable for CNS Target Engagement Studies
Glyoxalase I inhibitor 2 demonstrates an IC50 of 0.5 µM against GLO1, which is 45-fold less potent than the nanomolar inhibitor Glyoxalase I inhibitor 3 (IC50 0.011 µM) but 7.3-fold more potent than the anticancer agent Glyoxalase I inhibitor 7 (IC50 3.65 µM) . This mid-range potency, combined with moderate lipophilicity (LogP 4.1), may provide a balanced profile for achieving pharmacologically relevant concentrations in neuronal tissues while minimizing off-target cytotoxicity [1].
| Evidence Dimension | Inhibitory potency (IC50) against recombinant GLO1 |
|---|---|
| Target Compound Data | 0.5 µM |
| Comparator Or Baseline | Glyoxalase I inhibitor 3 (0.011 µM); Glyoxalase I inhibitor 7 (3.65 µM) |
| Quantified Difference | 45-fold less potent than inhibitor 3; 7.3-fold more potent than inhibitor 7 |
| Conditions | In vitro enzyme inhibition assay using recombinant human GLO1; exact conditions as reported by vendors |
Why This Matters
Researchers requiring a GLO1 inhibitor with balanced potency for in vivo CNS studies may find the mid-range IC50 advantageous to avoid excessive methylglyoxal accumulation and associated toxicity.
- [1] PubChem. (2025). Glyoxalase I inhibitor 2 (CID 155540175). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/155540175 View Source
